molecular formula C19H10Cl2FN5O B14766303 3-Chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile

3-Chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile

Cat. No.: B14766303
M. Wt: 414.2 g/mol
InChI Key: VUSRPIMIIYIJFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]- is a complex organic compound that features a unique combination of functional groups. This compound is part of the pyrazolo[3,4-c]pyridazine family, known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]- involves multiple steps, starting from readily available precursors. One common method includes the nucleophilic aromatic substitution reaction, where a suitable halogenated benzonitrile reacts with a pyrazolo[3,4-c]pyridazine derivative under controlled conditions . The reaction typically requires a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]- undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form more complex structures.

Common Reagents and Conditions

Common reagents include bases like potassium carbonate, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary but often involve temperatures ranging from room temperature to 100°C and solvents like DMSO or acetonitrile.

Major Products

Major products from these reactions include substituted benzonitriles, various pyrazolo[3,4-c]pyridazine derivatives, and complex aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]- has shown potential as a therapeutic agent. It is being studied for its ability to inhibit specific enzymes and receptors, making it a candidate for drug development .

Industry

Industrially, this compound can be used in the production of advanced materials, including polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]- involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . The compound may also interact with cellular pathways, influencing processes like cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolo[3,4-c]pyridazine derivatives and chlorobenzonitriles. Examples are:

Uniqueness

What sets Benzonitrile, 3-chloro-5-[6-chloro-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]- apart is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H10Cl2FN5O

Molecular Weight

414.2 g/mol

IUPAC Name

3-chloro-5-[6-chloro-2-fluoro-3-(2H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]benzonitrile

InChI

InChI=1S/C19H10Cl2FN5O/c20-12-5-10(9-23)6-13(8-12)28-18-15(21)2-1-11(17(18)22)7-16-14-3-4-24-26-19(14)27-25-16/h1-6,8H,7H2,(H,25,26,27)

InChI Key

VUSRPIMIIYIJFV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CC2=C3C=CN=NC3=NN2)F)OC4=CC(=CC(=C4)C#N)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.